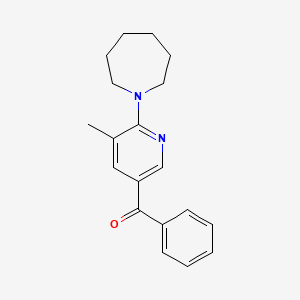
1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a naphthalene ring and a nitrophenyl group
Méthodes De Préparation
The synthesis of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one typically involves the reaction of naphthalene derivatives with nitrophenyl compounds under specific conditions. One common method includes the Friedel-Crafts acylation reaction, where naphthalene is reacted with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. This results in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one can be compared with other similar compounds, such as:
1-(Naphthalen-2-yl)-2-(4-aminophenyl)ethan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.
1-(Naphthalen-2-yl)-2-(4-methoxyphenyl)ethan-1-one: The presence of a methoxy group introduces different electronic and steric effects, influencing the compound’s properties and applications.
1-(Naphthalen-2-yl)-2-(4-chlorophenyl)ethan-1-one:
The uniqueness of 1-(Naphthalen-2-yl)-2-(4-nitrophenyl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13NO3 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C18H13NO3/c20-18(11-13-5-9-17(10-6-13)19(21)22)16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12H,11H2 |
Clé InChI |
JUDDKSUNWBMMAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B11834107.png)
![(Z)-3'-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B11834118.png)
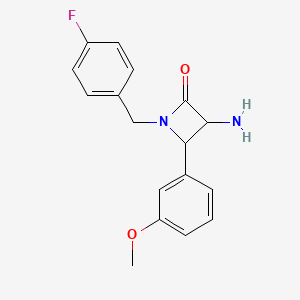
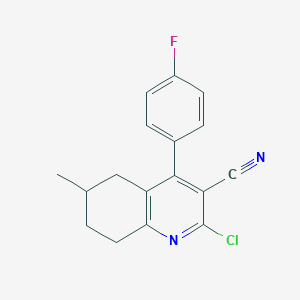
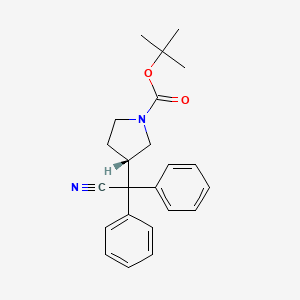
![Methyl 2-(5-(4-chlorophenyl)-7-methoxy-2-thioxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)acetate](/img/structure/B11834131.png)
![5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834138.png)
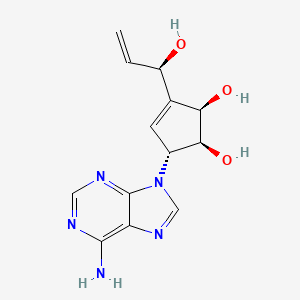
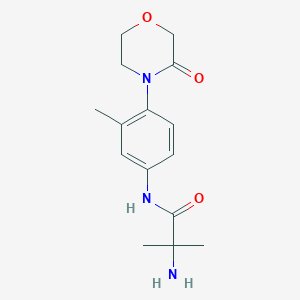
![Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B11834165.png)
![tert-butyl 4-hydroxy-2-(methylthio)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B11834172.png)
![4H-1-Benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B11834175.png)

